molecular formula C14H20O4 B1271075 4-Hexyloxy-3-methoxy-benzoic acid CAS No. 79294-58-9

4-Hexyloxy-3-methoxy-benzoic acid

Cat. No. B1271075
CAS RN: 79294-58-9
M. Wt: 252.31 g/mol
InChI Key: UYWPGJLNWLTLFS-UHFFFAOYSA-N
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Description

4-Hexyloxy-3-methoxy-benzoic acid is a chemical compound that belongs to the family of benzoic acid derivatives. While the provided abstracts do not directly discuss this specific compound, they do provide insights into the structural and chemical properties of related benzoic acid derivatives. These compounds are characterized by their benzoic acid core and various substituents, which can significantly alter their physical, chemical, and biological properties. The studies of these derivatives often involve crystallography, spectroscopy, and computational methods to understand their molecular structure and reactivity .

Synthesis Analysis

The synthesis of benzoic acid derivatives can involve various chemical reactions, including metalation, diazotization, and esterification. For instance, the potassium salt of 3-methoxy benzoic acid was selectively deprotonated at the para position to the carboxylate group using n-butyl lithium–potassium tert-butoxide, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid . Similarly, 4-amino-2-methoxy-5-ethylthio benzoic acid was synthesized from 4-amino salicylic acid through a series of reactions including methylation, thiocyanation, hydrolysis, and ethylation . These methods could potentially be adapted for the synthesis of 4-hexyloxy-3-methoxy-benzoic acid by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often elucidated using spectroscopic techniques and crystallography. For example, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid were determined, revealing two-dimensional architectures formed by hydrogen bonds and other non-covalent interactions . Density functional theory (DFT) calculations were used to optimize molecular structures and geometries of similar compounds . These studies provide a foundation for understanding the molecular structure of 4-hexyloxy-3-methoxy-benzoic acid, which would likely exhibit similar hydrogen bonding and non-covalent interactions due to its benzoic acid core.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by their substituents. Chemical reactivity descriptors such as ionization energy, hardness, and electrophilicity have been calculated to predict the reactivity of these compounds . The Mitsunobu reaction, which involves the inversion of a secondary alcohol to give an ester, was performed using 4-(diphenylphosphino)benzoic acid, demonstrating the versatility of benzoic acid derivatives in synthetic chemistry . These insights into the reactivity of benzoic acid derivatives can be applied to predict the chemical behavior of 4-hexyloxy-3-methoxy-benzoic acid in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. Vibrational spectral analysis using FT-IR and FT-Raman spectroscopy has been carried out to study the effects of molecular association through hydrogen bonding . The introduction of different substituents can lead to the formation of various supramolecular structures, as seen in the hydrogen-bonded dimers of benzoic acid derivatives . The non-linear optical properties of these compounds have also been investigated, revealing potential applications in materials science . These studies suggest that 4-hexyloxy-3-methoxy-benzoic acid would exhibit distinct physical and chemical properties depending on its molecular conformation and intermolecular interactions.

Scientific Research Applications

Luminescent Properties in Coordination Compounds

4-Hexyloxy-3-methoxy-benzoic acid derivatives have been utilized in the synthesis of lanthanide coordination compounds. These compounds, specifically those involving Tb(3+) ions, show enhanced photoluminescence due to the electron-releasing substituent, which increases the electron density of the ligand. This property is significant for applications in materials science, particularly for developing luminescent materials (Sivakumar et al., 2010).

Crystal Structure and Molecular Interactions

Research on alkoxy-substituted benzoic acids, including derivatives similar to 4-Hexyloxy-3-methoxy-benzoic acid, has provided insights into their crystalline structures. These studies are crucial for understanding the molecular interactions and packing arrangements in these compounds, which can influence their application in crystal engineering and design (Raffo et al., 2014).

Supramolecular Structures

The derivatives of benzoic acid, including those similar to 4-Hexyloxy-3-methoxy-benzoic acid, have been explored for their ability to form supramolecular structures. These structures have potential applications in the field of materials science, particularly in the design of novel materials with specific properties (Kohmoto et al., 2009).

Reactivity and Synthesis

The reactivity of compounds like 4-Hexyloxy-3-methoxy-benzoic acid has been studied for various synthetic applications. These studies contribute to the development of new synthetic methods and the creation of novel compounds, which can have wide-ranging applications in pharmaceuticals and materials science (Sinha et al., 2000).

Safety And Hazards

The safety data sheet for a related compound, 4-Hydroxy-3-methoxybenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

properties

IUPAC Name

4-hexoxy-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-3-4-5-6-9-18-12-8-7-11(14(15)16)10-13(12)17-2/h7-8,10H,3-6,9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWPGJLNWLTLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368168
Record name 4-Hexyloxy-3-methoxy-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hexyloxy-3-methoxy-benzoic acid

CAS RN

79294-58-9
Record name 4-Hexyloxy-3-methoxy-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Jordi, S Khera, K Roland, L Jiang… - … of Pharmaceutical and …, 2018 - Elsevier
The advent of single-use bioprocess systems used for the delivery, storage or manufacture of biopharmaceuticals has introduced a new potential source for extractables and leachables …
Number of citations: 28 www.sciencedirect.com

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